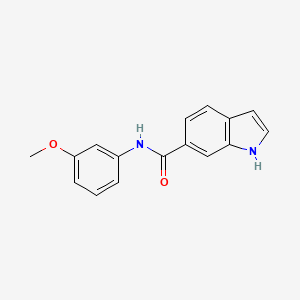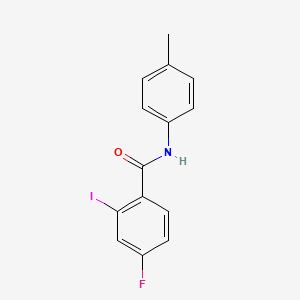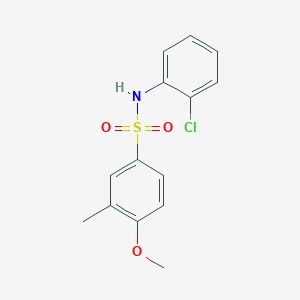
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a member of the fenamate group of NSAIDs and is structurally related to other drugs such as mefenamic acid and flufenamic acid.
Mecanismo De Acción
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antimicrobial activity against a number of bacterial and fungal species. N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has some limitations for use in laboratory experiments. It can be toxic at high doses, and its effects can be influenced by a number of factors, including age, sex, and disease state.
Direcciones Futuras
There are a number of future directions for research on N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanisms underlying the antimicrobial activity of N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid.
Métodos De Síntesis
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with p-anisidine to form N-(2-chlorophenyl)-4-methoxyaniline. This compound is then reacted with chlorosulfonic acid to form N-(2-chlorophenyl)-4-methoxyanilinesulfonic acid, which is then treated with sodium hydroxide to form the final product, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has also been shown to have antitumor and antimicrobial activities.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-9-11(7-8-14(10)19-2)20(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGMMFHSZBIRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)

![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)
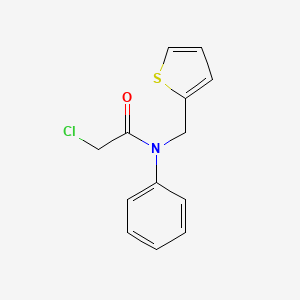

![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

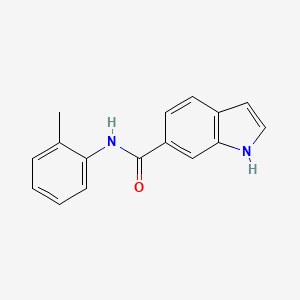
![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)

